molecular formula C7H14O3 B14140182 2-Methyl-3-[(oxiran-2-yl)methoxy]propan-1-ol CAS No. 89038-66-4

2-Methyl-3-[(oxiran-2-yl)methoxy]propan-1-ol

Cat. No.: B14140182
CAS No.: 89038-66-4
M. Wt: 146.18 g/mol
InChI Key: UEOODQANEOVMSN-UHFFFAOYSA-N
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Description

2-Methyl-3-[(oxiran-2-yl)methoxy]propan-1-ol is an organic compound that features both an epoxide and a hydroxyl group. This compound is of interest due to its unique chemical structure, which allows it to participate in a variety of chemical reactions and applications in different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-[(oxiran-2-yl)methoxy]propan-1-ol typically involves the reaction of an epoxide with an alcohol. One common method is the reaction of 2-methyl-3-hydroxypropan-1-ol with epichlorohydrin under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes ring closure to form the desired epoxide .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-[(oxiran-2-yl)methoxy]propan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The epoxide ring can be reduced to form a diol.

    Substitution: The epoxide ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can open the epoxide ring under acidic or basic conditions.

Major Products Formed

Scientific Research Applications

2-Methyl-3-[(oxiran-2-yl)methoxy]propan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-Methyl-3-[(oxiran-2-yl)methoxy]propan-1-ol exerts its effects is primarily through its reactive epoxide group. The epoxide ring can interact with nucleophiles, leading to ring-opening reactions that form covalent bonds with various molecular targets. This reactivity is exploited in both synthetic chemistry and biological systems to modify molecules and study reaction pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[(oxiran-2-yl)methoxy]propanoate
  • Oxirane, 2,2’-[methylenebis(4,1-phenyleneoxymethylene)]bis-
  • 3-[(4-((4-Fluoro-4-methyl-[1,1-biphenyl]-2-yl)methoxy)phenyl)-propanoic acid

Uniqueness

2-Methyl-3-[(oxiran-2-yl)methoxy]propan-1-ol is unique due to its combination of an epoxide and a hydroxyl group within the same molecule. This dual functionality allows it to participate in a broader range of chemical reactions compared to similar compounds that may only contain one reactive group .

Properties

CAS No.

89038-66-4

Molecular Formula

C7H14O3

Molecular Weight

146.18 g/mol

IUPAC Name

2-methyl-3-(oxiran-2-ylmethoxy)propan-1-ol

InChI

InChI=1S/C7H14O3/c1-6(2-8)3-9-4-7-5-10-7/h6-8H,2-5H2,1H3

InChI Key

UEOODQANEOVMSN-UHFFFAOYSA-N

Canonical SMILES

CC(CO)COCC1CO1

Origin of Product

United States

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